

# SJ1008030 Formic Acid: A Selective JAK2 Degrader for Targeted Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | SJ1008030 formic |           |  |  |  |
| Cat. No.:            | B12376149        | Get Quote |  |  |  |

A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**SJ1008030 formic** acid is a potent and selective degrader of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), SJ1008030 offers a novel therapeutic modality by inducing the degradation of its target protein rather than simply inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of SJ1008030, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

#### **Mechanism of Action**

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.[5][6] SJ1008030 consists of a ligand that binds to JAK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of JAK2, marking it for degradation by the proteasome.[5][6] This targeted degradation approach can lead to a more profound and sustained inhibition of downstream signaling compared to traditional small molecule inhibitors.[6]

The JAK/STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases, is initiated by cytokine or growth factor binding to cell surface receptors.







This activates associated JAKs, which then phosphorylate STAT proteins.[7][8][9][10] The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][10] By selectively degrading JAK2, SJ1008030 effectively abrogates this signaling cascade.





Click to download full resolution via product page

Figure 1: Simplified JAK/STAT Signaling Pathway.





Click to download full resolution via product page

Figure 2: Mechanism of Action of SJ1008030 as a PROTAC.



## **Quantitative Data**

SJ1008030 has demonstrated potent and selective degradation of JAK2 in various preclinical models. The following tables summarize the key quantitative data for this compound.

| Parameter          | Cell Line        | Value  | Reference    |
|--------------------|------------------|--------|--------------|
| IC50               | MHH-CALL-4       | 5.4 nM | [1][2][3][4] |
| EC50               | MHH-CALL-4       | 5.4 nM | [2][11][12]  |
| IC50 (Degradation) | Xenograft Models | 32 nM  | [11][12]     |

Table 1: In Vitro and In Vivo Potency of SJ1008030

| Target     | Effect                        | Concentration/T ime | Cell Line/Model                                   | Reference |
|------------|-------------------------------|---------------------|---------------------------------------------------|-----------|
| JAK2       | Dose-dependent<br>degradation | 0-10 μM; 24h        | Xenograft bone<br>marrow<br>SJBALL021415<br>cells | [2][3][4] |
| JAK1, JAK3 | Weak<br>degradation           | Not specified       | MHH-CALL-4<br>cells                               | [2]       |
| GSPT1      | Weak<br>degradation           | Not specified       | MHH-CALL-4<br>cells                               | [2]       |
| GSPT1      | No effect                     | Not specified       | Xenograft<br>models                               | [11][12]  |
| IKZF1      | Dose-dependent degradation    | 0-4.3 μM; 72h       | MHH-CALL-4<br>cells                               | [2][3][4] |

Table 2: Selectivity Profile of SJ1008030

# **Experimental Protocols**



Detailed methodologies are crucial for the successful application of SJ1008030 in a research setting. The following are representative protocols for key experiments.

#### **Cell Culture**

- Cell Line: MHH-CALL-4 (CRLF2-rearranged acute lymphoblastic leukemia cell line).
- Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

## **Western Blotting for Protein Degradation**

This protocol is designed to assess the dose-dependent degradation of JAK2 and other proteins of interest following treatment with SJ1008030.



Click to download full resolution via product page

Figure 3: Western Blotting Experimental Workflow.

- Cell Treatment: Plate MHH–CALL-4 cells at a density of 1 x 10<sup>6</sup> cells/mL in 6-well plates.
   Treat with increasing concentrations of SJ1008030 (e.g., 0-10 μM) for 24 hours.
- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel.
   Following electrophoresis, transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.



- Incubate with primary antibodies against JAK2, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

## **Cell Viability Assay (IC50 Determination)**

This assay is used to determine the concentration of SJ1008030 that inhibits cell growth by 50%.

- Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
- Compound Treatment: Add serial dilutions of SJ1008030 to the wells and incubate for 72 hours.
- Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
- Data Analysis: Plot the percentage of viable cells against the log concentration of SJ1008030 and determine the IC50 value using non-linear regression analysis.

## In Vivo Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of SJ1008030 in a living organism.

- Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for the engraftment of human leukemia cells.
- Tumor Implantation: Inject MHH–CALL-4 cells subcutaneously or intravenously into the mice.
- Treatment: Once tumors are established, administer SJ1008030 or vehicle control to the
  mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a
  predetermined dose and schedule.



- Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. Body weight and overall health of the animals should also be monitored.
- Pharmacodynamic Analysis: At the end of the study, tumors and/or bone marrow can be harvested to assess JAK2 degradation by western blotting or immunohistochemistry.

#### Conclusion

**SJ1008030 formic** acid is a valuable research tool for studying the biological roles of JAK2 and a promising therapeutic candidate for diseases driven by aberrant JAK2 signaling, such as certain types of leukemia.[1][2][3][4] Its ability to induce selective and potent degradation of JAK2 provides a distinct advantage over traditional kinase inhibitors. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this novel JAK2 degrader.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs- a game-changing technology PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]



- 10. JAK-STAT signaling pathway Wikipedia [en.wikipedia.org]
- 11. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [SJ1008030 Formic Acid: A Selective JAK2 Degrader for Targeted Protein Knockdown]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376149#sj1008030-formic-as-a-selective-jak2-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com